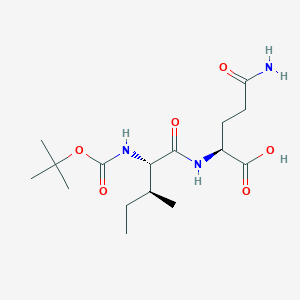![molecular formula C16H21F2N3O2 B2697000 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine CAS No. 2380172-20-1](/img/structure/B2697000.png)
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a difluorocyclobutyl group and a pyrimidinyl-substituted piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl precursor. This precursor is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to introduce the piperidine and pyrimidine groups. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and cyclization catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
科学研究应用
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group is known to enhance binding affinity and selectivity, while the pyrimidinyl-piperidine moiety can modulate the compound’s pharmacokinetic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- (3,3-Difluorocyclobutyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- (3,3-Difluorocyclobutyl)-[4-(5-propylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- (3,3-Difluorocyclobutyl)-[4-(5-isopropylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Uniqueness
The uniqueness of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The difluorocyclobutyl group enhances stability and binding affinity, while the pyrimidinyl-piperidine moiety provides versatility in modifying the compound’s pharmacokinetic profile .
属性
IUPAC Name |
(3,3-difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c1-2-11-9-19-15(20-10-11)23-13-3-5-21(6-4-13)14(22)12-7-16(17,18)8-12/h9-10,12-13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWYDJJSYATKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
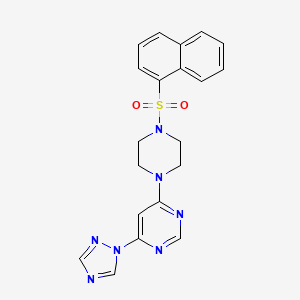
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)
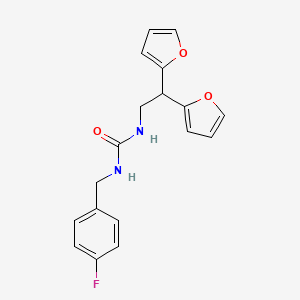
![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)
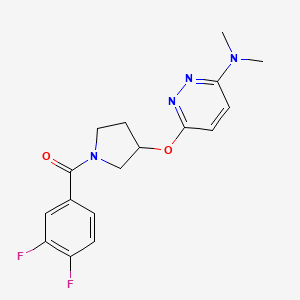
![methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate](/img/structure/B2696927.png)
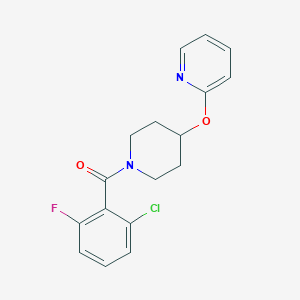
![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)
![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2696932.png)
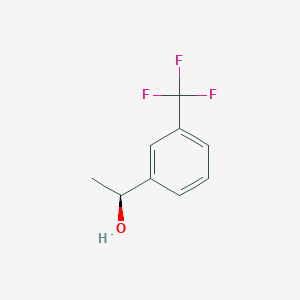
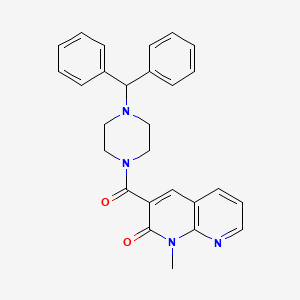
![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)
![2-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)quinoline-4-carbonitrile](/img/structure/B2696938.png)
